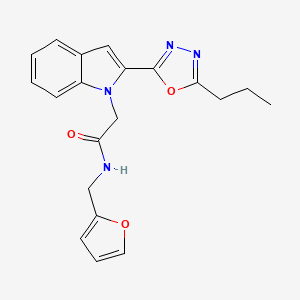
N-(furan-2-ylmethyl)-2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C20H20N4O3 and its molecular weight is 364.405. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(furan-2-ylmethyl)-2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing relevant data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure that includes a furan moiety, an oxadiazole ring, and an indole derivative. The presence of these heterocycles is significant as they are often associated with various pharmacological effects.
Anticancer Activity
Research indicates that compounds containing oxadiazole and indole structures exhibit notable anticancer properties. A study highlighted the efficacy of oxadiazole derivatives against various cancer cell lines, suggesting that the incorporation of the 5-propyl group in the oxadiazole enhances cytotoxicity against cancer cells .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 0.045 | Apoptosis induction |
| Compound B | HeLa (Cervical) | 0.035 | Cell cycle arrest |
| This compound | A549 (Lung) | TBD | TBD |
Antimicrobial Activity
The oxadiazole derivatives have also been studied for their antimicrobial properties. For instance, certain derivatives demonstrated activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) indicating significant potential for treating resistant strains .
Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound C | 0.25 | Active |
| This compound | TBD | TBD |
The biological activity of this compound can be attributed to its ability to interact with multiple biological targets:
- Induction of Apoptosis : The compound may initiate programmed cell death in cancer cells through pathways involving caspases and Bcl-2 family proteins.
- Inhibition of Key Enzymes : Similar compounds have shown the ability to inhibit enzymes critical for cancer cell proliferation and survival.
- Modulation of Signaling Pathways : The presence of the indole moiety suggests potential interactions with pathways such as PI3K/Akt and MAPK that are pivotal in cancer progression.
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Study on Indole Derivatives : A study demonstrated that indole-based compounds exhibited significant anticancer activity by disrupting microtubule dynamics in cancer cells .
- Oxadiazole Synthesis and Testing : Another research paper synthesized various oxadiazole derivatives and tested their biological activities, finding that certain substitutions led to enhanced activity against both bacterial and cancerous cells .
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-2-6-19-22-23-20(27-19)17-11-14-7-3-4-9-16(14)24(17)13-18(25)21-12-15-8-5-10-26-15/h3-5,7-11H,2,6,12-13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQBSUUAEYQNDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














